molecular formula C8H12BNO4 B1454824 5-(2-Methoxyethoxy)pyridine-3-boronic acid CAS No. 1015229-31-8

5-(2-Methoxyethoxy)pyridine-3-boronic acid

Cat. No. B1454824
CAS RN: 1015229-31-8
M. Wt: 197 g/mol
InChI Key: JXXBPUDJOSTZFL-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)pyridine-3-boronic acid, also known as ME-3-Pyridine Boronic Acid, is a boronic acid derivative that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a white crystalline powder that has a molecular formula of C8H12BNO4 and a molecular weight of 207.00 g/mol. This compound has been widely used as a versatile building block for the synthesis of various organic compounds and as a pharmacological tool for the development of new drugs.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable player in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. It can act as a boron-based partner to couple with various halides or pseudohalides, leading to the formation of biaryl structures that are common in pharmaceuticals and agrochemicals .

Protodeboronation Studies

In the realm of synthetic chemistry, the protodeboronation process is crucial for removing the boron moiety from boronic esters. The compound can be used to study the mechanisms of protodeboronation, which is a less explored area, especially for unactivated alkyl and primary alkyl boronic esters .

Development of Enzymatic and Kinase Inhibitors

Boronic acids are often used in the design of enzyme inhibitors due to their ability to interact with the active sites of enzymes5-(2-Methoxyethoxy)pyridine-3-boronic acid could be employed in the development of new therapeutic agents that function as enzymatic and kinase inhibitors .

Synthesis of Fluorescent Molecules

This compound can serve as a starting material for the synthesis of fluorescent molecules. For instance, it can be used to create anthracene-based bis-pyridine ligands, which are integral to the construction of fluorescent M2L4 type capsules, with potential applications in sensing and imaging .

Organic Synthesis Building Blocks

The stability and reactivity of boronic acids make them excellent building blocks in organic synthesis5-(2-Methoxyethoxy)pyridine-3-boronic acid can be utilized to introduce pyridine moieties into larger organic frameworks, which are essential components in many pharmaceuticals .

properties

IUPAC Name

[5-(2-methoxyethoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4/c1-13-2-3-14-8-4-7(9(11)12)5-10-6-8/h4-6,11-12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXBPUDJOSTZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681902
Record name [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyethoxy)pyridine-3-boronic acid

CAS RN

1015229-31-8
Record name [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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